25T2-NBOMe (hydrochloride)

Beschreibung

Position within the N-Benzylphenethylamine (NBOMe) Chemical Class

The NBOMe family of compounds are N-benzyl derivatives of the 2C-X series of psychoactive phenethylamines. acs.orgfrontiersin.orgwikipedia.org This structural modification significantly enhances their potency. google.com

25T2-NBOMe is structurally classified as a phenethylamine (B48288). glpbio.comlabscoop.commedchemexpress.commedchemexpress.com The core of its structure is the phenethylamine backbone, which is characterized by an ethylamine (B1201723) side chain attached to a phenyl ring. The "25T2" designation refers to the specific substitutions on this core structure, including two methoxy (B1213986) groups and an ethylthio group on the phenyl ring. wikipedia.orgmdpi.com The "NBOMe" part of its name signifies the presence of a 2-methoxybenzyl group attached to the nitrogen atom of the ethylamine side chain. nih.govnih.gov

Table 1: Chemical Properties of 25T2-NBOMe (hydrochloride)

| Property | Value |

|---|---|

| Chemical Name | 4-(ethylthio)-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, monohydrochloride glpbio.comglpbio.cn |

| Molecular Formula | C20H27NO3S•HCl glpbio.comcaymanchem.com |

| Molecular Weight | 397.96 g/mol medchemexpress.com |

| CAS Number | 1539266-51-7 glpbio.commedchemexpress.com |

The NBOMe compounds are direct chemical descendants of the 2C family of phenethylamines, which were first synthesized by Alexander Shulgin. frontiersin.orgresearchgate.net 25T2-NBOMe is the N-benzyl analog of 2C-T-2. wikipedia.org The addition of the N-(2-methoxy)benzyl group to the 2C-T-2 structure creates 25T2-NBOMe, a modification that dramatically increases its affinity for certain serotonin (B10506) receptors. frontiersin.orgnih.gov This chemical lineage is a key area of study in structure-activity relationship (SAR) research, which explores how modifications to a chemical's structure alter its biological activity. europeanreview.org

Structural Classification as a Phenethylamine Derivative

Academic Significance and Research Utility

The unique properties of 25T2-NBOMe have made it a valuable tool in various fields of scientific research.

NBOMe compounds, including 25T2-NBOMe, were initially synthesized as pharmacological tools to investigate the serotonin receptor system. acs.orgwvu.edu They are highly potent and selective agonists for the 5-HT2A serotonin receptor. wikipedia.orgwikipedia.orgresearchgate.net This high affinity makes them useful for mapping the distribution and function of these receptors in the brain. frontiersin.orgeuropeanreview.org For instance, radiolabeled versions of some NBOMe compounds have been used in positron emission tomography (PET) imaging studies to visualize 5-HT2A receptors. frontiersin.orgeuropeanreview.org The N-benzyl substitution is a key factor in this enhanced binding affinity. glpbio.comlabscoop.comglpbio.cn

The emergence of NBOMe compounds on the illicit drug market has necessitated the development of sensitive and specific analytical methods for their detection. researchgate.net Given their high potency, the concentrations found in biological samples are often extremely low, presenting a challenge for forensic toxicologists. researchgate.netoup.com

Research in this area focuses on developing and validating methods for the quantification of 25T2-NBOMe and other related compounds in various matrices, including whole blood, plasma, and urine. researchgate.netoup.comoup.com Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been successfully employed for this purpose, offering the high sensitivity required for detection at sub-nanogram per milliliter levels. researchgate.netoup.comnih.gov These analytical methods are crucial for both clinical and postmortem forensic investigations. oup.com Furthermore, studies have explored the use of techniques like Fourier-transform infrared spectroscopy (FTIR) for the analysis of these compounds on blotter paper, a common form in which they are distributed. sepscience.com

Table 2: Analytical Detection of 25T2-NBOMe

| Analytical Technique | Matrix | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|

| LC-MS/MS | Whole Blood, Plasma, Urine | 0.01-0.02 ng/mL | oup.comoup.com |

| LC-MS/MS | Urine | 1.0 ng/mL | nih.gov |

| LC-MS/MS | Oral Fluid | 0.05 ng/mL | nih.gov |

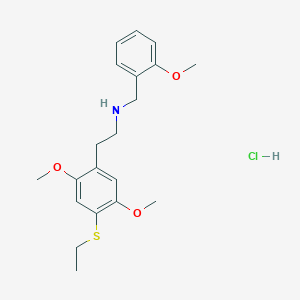

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-(4-ethylsulfanyl-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3S.ClH/c1-5-25-20-13-18(23-3)15(12-19(20)24-4)10-11-21-14-16-8-6-7-9-17(16)22-2;/h6-9,12-13,21H,5,10-11,14H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWBOYFWLKCGEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=C(C(=C1)OC)CCNCC2=CC=CC=C2OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401342532 | |

| Record name | 2-[4-(Ethylsulfanyl)-2,5-dimethoxyphenyl]-N-(2-methoxybenzyl)ethanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539266-51-7 | |

| Record name | 2-[4-(Ethylsulfanyl)-2,5-dimethoxyphenyl]-N-(2-methoxybenzyl)ethanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Precursor Chemistry of 25t2 Nbome Hydrochloride

General Synthetic Pathways for N-Benzylphenethylamines

The synthesis of N-benzylphenethylamines, the structural class to which 25T2-NBOMe belongs, generally follows a well-defined sequence involving the construction of a phenethylamine (B48288) backbone, followed by the introduction of the N-benzyl group. nih.gov

Preparation of the Phenethylamine Backbone (e.g., 2,5-dimethoxybenzaldehyde (B135726) intermediates)

The journey towards synthesizing N-benzylphenethylamines often commences with 2,5-dimethoxybenzaldehyde. wikipedia.orgfishersci.nl This aromatic aldehyde serves as a crucial starting material for building the 2,5-dimethoxyphenethylamine (2C-H) core. wikipedia.orgfishersci.nl Various synthetic routes can be employed to achieve this transformation.

One common method involves a multi-step process that begins with the Darzen condensation of 2,5-dimethoxybenzaldehyde with methyl chloroacetate (B1199739) to form a glycidic ester. mdma.ch This intermediate is then saponified to the corresponding glycidic acid, which upon decarboxylation yields 2,5-dimethoxyphenylacetaldehyde. mdma.ch The resulting aldehyde is subsequently converted to an oxime, which is then reduced to afford the desired 2,5-dimethoxyphenethylamine. mdma.ch

Alternative approaches include the Friedel-Crafts reaction of 1,4-dimethoxybenzene (B90301) with chloroacetyl chloride to produce an alpha-chloro acetophenone (B1666503) intermediate. google.com This intermediate then reacts with methenamine, followed by reduction, to yield 2,5-dimethoxyphenethylamine. google.com

Reductive Amination Procedures for N-Benzylation

With the phenethylamine backbone in hand, the next critical step is the attachment of the N-benzyl group, a process commonly achieved through reductive amination. nih.govwikipedia.org This powerful and widely used reaction in organic synthesis converts a carbonyl group and an amine into a more substituted amine. wikipedia.orgmasterorganicchemistry.com

In the context of N-benzylphenethylamine synthesis, the primary amine of the phenethylamine backbone reacts with a substituted benzaldehyde. nih.gov This reaction typically proceeds through an imine intermediate which is subsequently reduced to the final secondary amine. nih.govwikipedia.org The reaction can be performed as a one-pot procedure where the amine, aldehyde, and a suitable reducing agent are combined. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN). nih.govmasterorganicchemistry.com The choice of reducing agent can be crucial, as reagents like NaBH₃CN are known to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com

The general mechanism for reductive amination is outlined below:

Imine Formation: The amine attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate.

Dehydration: The hemiaminal loses a molecule of water to form an imine (or Schiff base).

Reduction: The imine is then reduced by a hydride-based reducing agent to yield the final N-benzylated phenethylamine. rsc.org

Hydrochloride Salt Formation for Enhanced Stability and Solubility

The final step in the synthesis often involves converting the N-benzylphenethylamine free base into its hydrochloride salt. nih.gov This is a standard practice in pharmaceutical and organic chemistry for several reasons. wikipedia.org The hydrochloride salt form generally exhibits increased water solubility and enhanced stability, making it easier to handle, store, and characterize. wikipedia.orgreddit.com

The formation of the hydrochloride salt is typically achieved by treating a solution of the amine with hydrochloric acid. youtube.com The lone pair of electrons on the nitrogen atom of the amine accepts a proton (H⁺) from the hydrochloric acid, forming a positively charged ammonium (B1175870) ion, which then pairs with the chloride ion (Cl⁻) to form an ionic salt. youtube.com This process often leads to the precipitation of the salt from the reaction mixture, which can then be isolated by filtration. nih.govgla.ac.uk

Specific Synthesis of 25T2-NBOMe (hydrochloride)

The synthesis of 25T2-NBOMe follows the general principles outlined above, starting from the appropriate precursors.

Reaction Conditions and Optimizations

The specific synthesis of 25T2-NBOMe involves the reductive amination of 2-(4-(ethylthio)-2,5-dimethoxyphenyl)ethan-1-amine (2C-T-2) with 2-methoxybenzaldehyde (B41997). researchgate.net

A typical laboratory procedure involves stirring a solution of the phenethylamine precursor and 2-methoxybenzaldehyde in a solvent like ethanol. nih.govresearchgate.net After a period to allow for the formation of the imine intermediate, a reducing agent such as sodium borohydride is added to the mixture. nih.govresearchgate.net The reaction is then stirred for an additional period to ensure complete reduction. researchgate.net

Post-reaction workup typically involves removing the solvent under reduced pressure and partitioning the residue between an organic solvent (like dichloromethane (B109758) or ethyl acetate) and water. nih.govresearchgate.net The organic layer, containing the desired product, is then washed, dried, and the solvent is evaporated. researchgate.net The final product is often purified by flash chromatography before being converted to its hydrochloride salt by treatment with an ethereal solution of hydrogen chloride. researchgate.net

Yield and Purity Considerations in Laboratory Synthesis

The isolated yields for the synthesis of N-benzylphenethylamines, including 25T2-NBOMe, can vary. Published reports for analogous compounds show yields for the final hydrochloride salt ranging from 46% to 94%. nih.gov Specifically, one synthesis of 25T2-NBOMe hydrochloride reported a yield of 87%. researchgate.net

Purity is a critical aspect of any chemical synthesis. In the case of 25T2-NBOMe and related compounds, purity is typically assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org These methods confirm the identity and structural integrity of the synthesized compound and can detect the presence of any residual starting materials or byproducts. For research purposes, a purity of over 99.5% is often sought. acs.org

The table below summarizes the key reactants and products in the synthesis of 25T2-NBOMe (hydrochloride).

| Compound Name | Role in Synthesis | Chemical Formula |

| 2,5-Dimethoxybenzaldehyde | Starting Material | C₉H₁₀O₃ |

| 2-(4-(ethylthio)-2,5-dimethoxyphenyl)ethan-1-amine (2C-T-2) | Phenethylamine Precursor | C₁₂H₁₉NO₂S |

| 2-Methoxybenzaldehyde | Benzylating Agent | C₈H₈O₂ |

| Sodium Borohydride | Reducing Agent | NaBH₄ |

| 25T2-NBOMe (free base) | Intermediate Product | C₂₀H₂₇NO₃S |

| Hydrogen Chloride | Salt Formation Reagent | HCl |

| 25T2-NBOMe (hydrochloride) | Final Product | C₂₀H₂₈ClNO₃S |

Precursor Chemistry and Starting Materials

The primary precursors for the synthesis of 25T2-NBOMe are 2,5-dimethoxy-4-(ethylthio)benzaldehyde and the subsequent phenethylamine, 2-(4-(ethylthio)-2,5-dimethoxyphenyl)ethan-1-amine, commonly known as 2C-T-2. nih.govresearchgate.net The synthesis of these precursors is a critical phase in the production of the final compound.

The key intermediate for the synthesis of 2C-T-2 is 2,5-dimethoxy-4-(ethylthio)benzaldehyde. Several synthetic routes have been documented for this and structurally similar compounds.

One established method, detailed by Alexander Shulgin, begins with 2,5-dimethoxyphenyl ethyl sulfide (B99878). This sulfide is then subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and N-methylformanilide to introduce the aldehyde group at the 4-position of the benzene (B151609) ring. The resulting crude product is then purified by recrystallization from methanol (B129727) to yield almost-white crystals of 2,5-dimethoxy-4-(ethylthio)benzaldehyde.

An alternative approach described in patent literature starts from 2,5-dimethoxybenzenesulfonyl chloride. google.com This starting material is reduced with zinc powder under acidic conditions to form 2,5-dimethoxythiophenol. The thiophenol is then condensed with bromoethane (B45996) in an alkaline medium to produce 2,5-dimethoxyphenethyl sulfide. Finally, this sulfide is reacted with phosphorus oxychloride and dimethylformamide to yield the target aldehyde, 2,5-dimethoxy-4-ethylthiobenzaldehyde, as a white solid. google.com

Another general method for preparing 4-alkylthio-2,5-dimethoxybenzaldehydes involves the bromination of 2,5-dimethoxybenzaldehyde. The resulting 4-bromo-2,5-dimethoxybenzaldehyde (B105343) can then undergo a nucleophilic substitution reaction with the desired thiol (in this case, ethanethiol) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to yield the final product. mdma.ch

Table 1: Synthesis Methods for Substituted Benzaldehydes

| Starting Material | Reagents | Product | Reference |

|---|

The phenethylamine 2C-T-2, first synthesized by Alexander Shulgin in 1981, is the direct precursor to 25T2-NBOMe. wikipedia.org The synthesis of 2C-T-2 typically proceeds from the 2,5-dimethoxy-4-(ethylthio)benzaldehyde intermediate.

In the route described by Shulgin, the aldehyde is subjected to a Henry reaction with nitromethane (B149229), using anhydrous ammonium acetate (B1210297) as a catalyst, to form 2,5-dimethoxy-4-ethylthio-β-nitrostyrene. This orange-red crystalline solid is then reduced to the corresponding phenethylamine. The reduction is commonly achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a suitable solvent. researchgate.net The final product, 2,5-dimethoxy-4-ethylthiophenethylamine (2C-T-2), is typically isolated and purified as its hydrochloride salt.

Once the 2C-T-2 precursor is obtained, the final step is the N-alkylation with a 2-methoxybenzyl group. This is typically accomplished through a reductive amination reaction. 2C-T-2 is reacted with 2-methoxybenzaldehyde to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ, often using sodium borohydride (NaBH₄) in ethanol, to yield 25T2-NBOMe. researchgate.netnih.gov The final product is then converted to its hydrochloride salt to improve stability and solubility, yielding 2-(4-(ethylthio)-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-aminium chloride with a reported yield of 87%. nih.govresearchgate.net

Table 2: Synthesis of 25T2-NBOMe from 2C-T-2

| Reactants | Reagents | Product | Yield | Reference |

|---|

Structural Characterization and Isomer Differentiation of 25t2 Nbome Hydrochloride and Analogues

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the molecular structure of novel psychoactive substances. By analyzing the interaction of molecules with electromagnetic radiation, techniques like NMR, MS, and FTIR provide detailed information about the connectivity of atoms, molecular weight, and functional groups, which are essential for structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to differentiate the positional isomers of 25T2-NBOMe. researchgate.net

Analysis of the ¹H NMR spectrum is particularly effective for distinguishing between the N-(2-methoxybenzyl), N-(3-methoxybenzyl), and N-(4-methoxybenzyl) positional isomers. researchgate.net The aromatic region of the spectrum (6.5-7.5 ppm) is diagnostic; the substitution pattern on the N-benzyl ring creates unique splitting patterns and chemical shifts for the aromatic protons, allowing for a quick determination of the methoxy (B1213986) group's position. researchgate.net For the hydrochloride salt of 25T2-NBOMe, specific proton signals have been reported. researchgate.net

Similarly, ¹³C NMR spectroscopy provides definitive evidence for isomer differentiation. The number of unique signals in the aromatic region of the ¹³C spectrum can distinguish the isomers; the ortho (2-methoxy) and meta (3-methoxy) isomers each show 12 aromatic carbon signals, whereas the para (4-methoxy) isomer, due to its symmetry, displays only 10. researchgate.netresearchgate.net Furthermore, the chemical shift of the benzylic methylene (B1212753) carbon (the CH₂ group attached to the nitrogen) differs significantly between isomers. In the hydrochloride salts, the benzylic CH₂ of the ortho isomer (25T2-NBOMe) appears at approximately 46-47 ppm, while the corresponding carbons for the meta and para isomers are shifted downfield to around 50 ppm. researchgate.netresearchgate.net This clear distinction makes ¹³C NMR a definitive tool for identifying the correct positional isomer. researchgate.net

Table 1: Reported ¹H NMR Data for 25T2-NBOMe (hydrochloride) Data acquired in Methanol-d4 (MeOD) at 400 MHz. researchgate.net

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.46 | ddd | 8.3, 7.4, 1.7 | Aromatic H (H4') |

| 7.37 | dd | 7.5, 1.5 | Aromatic H (H6') |

| 7.09 | d | 8.3 | Aromatic H (H3') |

| 7.02 | dd | 7.5, 7.4 | Aromatic H (H5') |

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of a molecule, allowing for the determination of its elemental formula. For 25T2-NBOMe hydrochloride, the chemical formula is C₂₀H₂₈ClNO₃S, with a theoretical exact mass of approximately 397.1500 for the protonated molecule [M+H]⁺. hunlihunli.com

While all NBOMe positional isomers are isobaric (having the same mass), their mass spectra, typically generated using electron ionization (EI), show key differences in fragmentation patterns and ion abundances. The primary fragmentation of NBOMe compounds involves the cleavage of the benzylic C-N bond, producing a characteristic methoxybenzyl or tropylium (B1234903) ion. The base peak for many NBOMe compounds is the methoxy-substituted tropylium ion at m/z 121. However, the relative abundances of other significant fragment ions, such as m/z 91 (tropylium) and m/z 150, can be used to differentiate the 2-methoxy, 3-methoxy, and 4-methoxybenzyl isomers. This differentiation is often attributed to the "ortho effect," a fragmentation mechanism that is influenced by the position of the methoxy group on the N-benzyl ring. mdpi.com

Table 2: Key Mass Spectrometry Data for 25T2-NBOMe (hydrochloride)

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₂₈ClNO₃S |

| Molecular Weight | 397.96 g/mol |

| Exact Mass ([M+H]⁺) | 397.1500 |

| Characteristic Fragment Ions (m/z) | 150, 121 (Base Peak), 91 |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and valuable technique for identifying functional groups and obtaining a unique "chemical fingerprint" of a substance. When analyzed using an attenuated total reflectance (ATR) accessory, the resulting spectrum is highly specific. While positional isomers share the same functional groups, the substitution pattern on the aromatic rings affects the vibrational modes, leading to distinct differences in their FTIR spectra, particularly in the fingerprint region (below 1500 cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)

Chromatographic Techniques for Isomer Separation and Purity Assessment

Chromatography is essential for separating the components of a mixture, making it indispensable for the analysis of street drug samples which may contain multiple substances, impurities, or isomers. Both gas chromatography (GC) and liquid chromatography (LC) are effective for separating NBOMe isomers. researchgate.netacs.org

GC analysis can effectively resolve the three methoxybenzyl positional isomers of the 25T2-NBOMe series. The isomers elute in a predictable order, with the ortho isomer (25T2-NBOMe) having the shortest retention time, followed by the meta isomer, and then the para isomer eluting last. researchgate.netresearchgate.net This separation is crucial for purity assessment and for the individual characterization of each isomer when present in a mixture.

High-performance liquid chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), is another powerful tool for the separation and sensitive detection of NBOMe compounds. LC methods can be optimized to achieve baseline separation of multiple NBOMe analogues and their isomers, which is necessary for quantification in complex matrices. hunlihunli.com The development of a validated chromatographic method is a prerequisite for accurate purity assessment of a given sample.

Table 3: Gas Chromatography (GC) Retention Times for 25T2-NBOMe Positional Isomers Data from Casale & Hays, 2012. researchgate.net

| Compound | Isomer Position | Retention Time (min) |

|---|---|---|

| 25T2-NB2OMe (25T2-NBOMe) | ortho (2-methoxy) | 29.51 |

| 25T2-NB3OMe | meta (3-methoxy) | 29.99 |

| 25T2-NB4OMe | para (4-methoxy) | 30.25 |

Differentiation of 25T2-NBOMe from Positional and Structural Isomers within the NBOMe Series

The definitive identification of 25T2-NBOMe requires a multi-technique approach to reliably differentiate it from its positional and structural isomers.

Chromatographic Separation: As a first step, GC or LC separates 25T2-NBOMe (the ortho-methoxybenzyl isomer) from its meta- and para-methoxybenzyl counterparts based on their differing polarities and interactions with the stationary phase, resulting in distinct retention times. researchgate.net

Mass Spectrometric Differentiation: Following chromatographic separation, mass spectrometry provides confirmation. Although the isomers have identical masses, the relative abundances of their fragment ions are different. The "ortho effect" in EI-MS leads to characteristic fragmentation patterns that can distinguish the 2-methoxybenzyl isomer from the 3- and 4-methoxybenzyl isomers. researchgate.netmdpi.com

Spectroscopic Confirmation (NMR & FTIR): NMR and FTIR provide unambiguous structural confirmation. ¹H and ¹³C NMR spectroscopy offer the most detailed structural information, with the chemical shifts and splitting patterns of the aromatic protons and the chemical shift of the benzylic methylene carbon being key diagnostic markers for positional isomers. researchgate.net FTIR offers a rapid method of confirmation through the comparison of the compound's unique "chemical fingerprint" against a reference standard. researchgate.net

Compound Nomenclature

| Trivial Name/Abbreviation | Systematic Name |

| 25T2-NBOMe / 25T2-NB2OMe | 2-(4-(ethylthio)-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine |

| 25T2-NB3OMe | 2-(4-(ethylthio)-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethan-1-amine |

| 25T2-NB4OMe | 2-(4-(ethylthio)-2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)ethan-1-amine |

| 25I-NBOMe | 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine |

| 25C-NBOMe | 2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine |

| 25H-NBOMe | 2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine |

Analytical Methodologies for Detection and Quantification of 25t2 Nbome Hydrochloride

Liquid Chromatography-Based Techniques

Liquid chromatography is a cornerstone for the analysis of NBOMe compounds, offering robust separation of structurally similar analogs. europeanreview.org

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of multiple NBOMe analogs, including 25T2-NBOMe. oup.comoup.com This technique utilizes ultra-performance liquid chromatography for rapid separation, followed by tandem mass spectrometry for detection. oup.comresearchgate.net The use of positive electrospray ionization (ESI) is common for these compounds. oup.comoup.com

A validated UPLC-MS/MS method for the quantification of six NBOMe analogs, including 25T2-NBOMe, in whole blood, plasma, and urine demonstrated limits of quantification (LOQ) ranging from 0.01 to 0.02 ng/mL. oup.comoup.comresearchgate.net The linear dynamic range for these analytes was typically between 0.01 and 20 ng/mL. oup.comoup.comresearchgate.net In this method, the retention time for 25T2-NBOMe was approximately 2.49 minutes. oup.com

Table 1: UPLC-MS/MS Parameters for Selected NBOMe Compounds

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Declustering Potential (DP) | Collision Energy (CE) | Cell Exit Potential (CXP) |

|---|---|---|---|---|---|

| 25B-NBOMe | 381.9 | 121.0, 90.9 | 31 | 33, 63 | 6, 14 |

| 25C-NBOMe | 336.0 | 121.0, 91.0 | 41 | 25, 69 | 8, 2 |

| 25D-NBOMe | 316.1 | 121.0 | 21 | 25 | 6 |

| 25H-NBOMe | 302.1 | 121.0, 91.0 | 41 | 25, 63 | 6, 2 |

| 25I-NBOMe | 428.0 | 121.0, 91.0 | 36 | 33, 69 | 8, 4 |

| 25T2-NBOMe | 362.1 | 121.0, 232.0 | 36 | 27, 23 | 8, 12 |

Source: Johnson, R. D., et al. (2014) oup.comoup.com

This methodology provides short run times and the high sensitivity required for the detection of these analogs in common toxicological matrices for both antemortem and postmortem specimens. oup.comresearchgate.net

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS)

LC-Q-TOF/MS is another powerful technique used for the detection and identification of NBOMe compounds. bjfs.orgies.gov.pl This high-resolution mass spectrometry (HRMS) approach allows for the accurate mass measurement of precursor and product ions, facilitating the identification of unknown compounds and their metabolites. ies.gov.plnih.gov It is particularly useful for screening a wide range of new psychoactive substances (NPS). oup.com

In a study analyzing seized blotter papers, LC-QTOF/MS was used as a supplementary technique to GC-MS, successfully detecting 25B-NBOMe along with other substances not identified by GC-MS. bjfs.org The high mass accuracy of QTOF-MS is crucial for determining the elemental composition of fragment ions, which aids in the structural elucidation of new phenethylamine (B48288) derivatives. ies.gov.pl Studies have shown that characteristic fragment ions for NBOMe compounds, such as those at m/z 121.06479 and 91.05423, are consistently observed. shimadzu.com

High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with photodiode array (PDA) or mass spectrometry detectors, is a widely used technique for the analysis of NBOMe compounds. europeanreview.orgnih.govacs.org A validated HPLC-MS/MS method has been developed for the quantification of nine NBOMe compounds in urine. europeanreview.org Another HPLC-MS/MS method was established for the identification and quantification of 25B-NBOMe in serum and urine. europeanreview.org

An HPLC method with dual detection systems, photodiode array detection (HPLC-DAD) and amperometric detection (HPLC-AD), has been developed for the simultaneous quantification of four NBOMe derivatives. acs.org This method demonstrated good linearity and was suitable for the routine analysis of these compounds in various forms. acs.orgacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a sensitive and widely available method for identifying designer stimulants, including NBOMe compounds, in biological samples like urine. nih.govscispace.com It is also used for the analysis of these compounds on blotter papers. researchgate.netnih.gov However, for some NBOMe compounds, derivatization may be necessary to improve their volatility and chromatographic performance. koreascience.kr

In a study comparing GC-MS and LC-QTOF/MS for the analysis of blotter papers, GC-MS solely detected 25B-NBOMe, while LC-QTOF/MS identified additional substances. bjfs.org Another study established GC/MS methods for the urinalysis of multiple phenethylamines, noting that compounds like 25T2-NBOMe exhibited higher limits of detection (LOD) and limits of quantification (LLOQ) due to lower volatility. koreascience.kr For 25T2-NBOMe, the LLOQ was reported to be 200 ng/mL in this GC/MS method. koreascience.kr

Immunoassay Development for NBOMe Compounds (including 25T2-NBOMe)

While chromatographic methods are highly accurate, they can be time-consuming. Immunoassays offer a more rapid screening alternative, though they are not yet widely available for NBOMe compounds. calpoison.orgnih.gov The development of specific antibodies is a critical step in creating reliable immunoassays for this class of drugs. google.com

Antibody Specificity and Cross-Reactivity Profiles with Analogues

The development of antibodies with high specificity for the NBOMe sub-family is essential for creating effective immunoassays. google.com These antibodies need to be able to detect a range of NBOMe compounds, including 25T2-NBOMe. google.com One approach has been to develop antibodies that show 100% cross-reactivity to a primary target like 25I-NBOMe, with varying degrees of cross-reactivity to other analogs such as 25T2-NBOMe. google.com

For an immunoassay to be practical, the antibody must also exhibit high sensitivity, often measured by its IC50 value (the concentration of a substance which inhibits a specific biological or biochemical function by 50%). google.com The goal is to create antibodies that can bind to epitopes present across various NBOMe molecules, including 25T2-NBOMe, while minimizing cross-reactivity with structurally related but distinct compounds like the 2C-x series. google.com

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine | 25I-NBOMe |

| 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine | 25B-NBOMe |

| 2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine | 25C-NBOMe |

| 2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine | 25H-NBOMe |

| 2-(4-methyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine | 25D-NBOMe |

| 2-(4-ethylthio-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine | 25T2-NBOMe |

| 3,4-methylenedioxymethamphetamine | MDMA |

| 4-bromo-2,5-dimethoxyphenethylamine | 2C-B |

| 3,4-methylenedioxypyrovalerone | MDPV |

| Lysergic acid diethylamide | LSD |

| 4-chloro-N-methylcathinone | 4-CMC |

| 2-(4-chloro-2,5-dimethoxyphenyl)-N-hydroxy-N-(2-methoxybenzyl)ethanamine | 25C-NBOH |

| 4-chloro-2,5-dimethoxyphenethylamine | 2C-C |

| Pseudoephedrine | |

| Nicotine |

Sensitivity and Selectivity of Immunological Assays

Immunoassays offer a rapid screening approach for the detection of drug classes. For the NBOMe family, specific antibodies have been developed that can bind to a range of analogues. epo.orggoogle.com An antibody has been developed that shows 100% cross-reactivity with 25I-NBOMe and exhibits significant cross-reactivity with other NBOMe compounds, including 25T2-NBOMe. google.com The practical utility of such an assay is dependent on the antibody's sensitivity, often measured by the IC50 value, which indicates the concentration of an analyte required to inhibit 50% of the antibody binding. google.com This allows for the detection of multiple NBOMe variants, which is crucial given the diversity of this class of compounds on the illicit market. google.com The sensitivity of these immunoassays is a key consideration, as the concentrations of NBOMe compounds in biological samples can be exceedingly low, often less than 0.50 ng/mL. researchgate.netresearchgate.netoup.comoup.com

Sample Preparation Strategies for Diverse Matrices (e.g., extraction procedures)

Effective sample preparation is critical for accurate quantification, especially at the low concentrations typical of NBOMe compounds. oup.comoup.com Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common techniques employed to isolate and concentrate 25T2-NBOMe and its analogues from complex matrices like whole blood, plasma, urine, and oral fluid. oup.combiotage.combiotage.co.jp

One validated method for whole blood, plasma, and urine utilizes SPE with UCT Clean Screen® DAU mixed-mode columns. oup.com The procedure involves adding an internal standard to the sample, followed by a phosphate (B84403) buffer (pH 6.0). oup.com After centrifugation, the supernatant is loaded onto the preconditioned SPE column. oup.com This SPE method was found to provide a cleaner sample extract compared to LLE, which is essential for achieving low detection limits. oup.comoup.com

For oral fluid, a supported liquid extraction (SLE) method has been developed. biotage.co.jp This technique involves treating the sample with ammonium (B1175870) hydroxide (B78521) to ensure the analytes are in a non-ionized state before loading onto the SLE cartridge. biotage.co.jp The analytes are then eluted with an organic solvent mixture. biotage.co.jp This SLE method demonstrated comparable or better recovery and efficiency in terms of time and solvent usage when compared to traditional LLE and SPE. biotage.co.jp

Another LLE procedure for biological specimens involves making the sample basic with a borate (B1201080) buffer (pH 9) and extracting with a mixture of hexane (B92381) and ethyl acetate (B1210297). soft-tox.org The organic phase is then evaporated and the residue reconstituted in the mobile phase for analysis. soft-tox.org

Method Validation Parameters and Performance Characteristics

Comprehensive method validation is essential to ensure the reliability of analytical results. Key parameters include limits of detection and quantification, linearity, recovery, matrix effects, and precision.

Due to the high potency of NBOMe compounds, analytical methods must be highly sensitive. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of six NBOMe analogs, including 25T2-NBOMe, in whole blood, plasma, and urine reported limits of quantification (LOQs) ranging from 0.01 to 0.02 ng/mL. oup.comoup.com The limits of detection (LODs) for this method were between 0.005 and 0.01 ng/mL. acs.org Another LC-MS/MS method for analyzing 74 phenethylamines in urine, including 25T2-NBOMe, established an LOD of 0.5 ng/mL and a lower limit of quantification (LLOQ) of 1.0 ng/mL.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for 25T2-NBOMe

| Analytical Method | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |

|---|---|---|---|---|

| LC-MS/MS | Whole Blood, Plasma, Urine | 0.005–0.01 | 0.01–0.02 | acs.org |

| LC-MS/MS | Urine | 0.5 | 1.0 |

The linear dynamic range of an analytical method defines the concentration range over which the instrument response is proportional to the analyte concentration. For the LC-MS/MS method quantifying six NBOMe compounds, the linear dynamic range was typically 0.01–20 ng/mL. oup.comoup.com Calibration curves were constructed using a minimum of seven calibrators. oup.comoup.com Another study reported a linear dynamic range of 0.4–800 ng/mL. soft-tox.org

Table 2: Linearity and Dynamic Range for 25T2-NBOMe Analysis

| Analytical Method | Linear Dynamic Range (ng/mL) | Number of Calibrators | Reference |

|---|---|---|---|

| LC-MS/MS | 0.01–20 | ≥ 7 | oup.comoup.com |

| LC-MS/MS | 0.4–800 | Not Specified | soft-tox.org |

Recovery experiments assess the efficiency of the extraction procedure, while matrix effect studies evaluate the influence of co-eluting endogenous components on the analyte's ionization. In one study, the recovery of NBOMe compounds was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. oup.comoup.com The extraction efficiencies for various NBOMes were found to range from 78% to 87%. soft-tox.org The use of SPE was noted to provide cleaner samples, minimizing matrix effects and allowing for the achievement of very low detection limits. oup.comoup.com No significant ion suppression or enhancement was observed in the validated LC-MS/MS method for six NBOMe analogs. oup.com

Table 3: Recovery and Matrix Effects Data

| Compound | Extraction Efficiency (%) | Matrix Effects | Reference |

|---|---|---|---|

| NBOMe compounds (general) | 78 - 87 | Not Specified | soft-tox.org |

| 25T2-NBOMe | 86 | Not Specified | oup.com |

| Six NBOMe analogs (including 25T2-NBOMe) | Not explicitly stated for each, but method provided clean samples | No significant ion suppression or enhancement | oup.com |

Precision measures the closeness of agreement between a series of measurements, while accuracy reflects the closeness of the mean of a set of results to the true value. For a validated LC-MS/MS method, intra-day (within-day) accuracy and precision were evaluated by analyzing replicate controls at different concentrations on the same day. oup.comoup.com The accuracy was expressed as the relative error, and precision as the relative standard deviation (RSD). oup.com One study reported inter-day imprecision and bias not exceeding 11.4% and 10.3%, respectively. researchgate.net Another method validation showed an accuracy with a bias between -9.4% and 13.1%, with inter-day precision below 11% and intra-day precision below 10%. core.ac.uk

Table 4: Precision and Accuracy Data for NBOMe Analysis

| Parameter | Value | Reference |

|---|---|---|

| Inter-day Imprecision | ≤ 11.4% | researchgate.net |

| Inter-day Bias (Accuracy) | ≤ 10.3% | researchgate.net |

| Inter-day Precision | < 11% | core.ac.uk |

| Intra-day Precision | < 10% | core.ac.uk |

| Accuracy (Bias) | -9.4% to 13.1% | core.ac.uk |

Analyte Stability in Analytical Samples

The stability of 25T2-NBOMe in biological samples is a critical factor for accurate toxicological analysis, as degradation can lead to an underestimation of the compound's concentration. Research has shown that the stability of NBOMe compounds, including 25T2-NBOMe, can vary significantly depending on the biological matrix and storage conditions.

One study investigated the stability of six NBOMe compounds, including 25T2-NBOMe, in whole blood, plasma, and urine. oup.com The stability of these compounds was assessed by reanalyzing sample extracts that had been stored at 4°C for 7 days. oup.com The results indicated a notable increase in relative error and relative standard deviation (RSD) following this storage period, particularly in whole blood extracts. oup.com For 25T2-NBOMe, a significant deterioration of 37.8% was observed in whole blood extracts stored under these conditions. researchgate.net This suggests that while the compound may be stable for short periods in some matrices, significant degradation can occur in others, especially after extraction. oup.comresearchgate.net

The instability in whole blood extracts was more pronounced compared to urine and plasma extracts, although the exact mechanism for this difference has not been fully elucidated. researchgate.net The significant degradation of NBOMe compounds like 25T2-NBOMe and 25I-NBOMe in whole blood highlights the importance of timely analysis and appropriate storage to ensure the integrity of quantitative results in forensic and clinical toxicology. researchgate.net For long-term storage, temperatures of -20°C are recommended. hunlihunli.com

Table 1: Stability of NBOMe Compounds in Stored Analytical Extracts

| Compound | Matrix | Storage Condition | Duration | Observed Degradation (%) | Source |

|---|---|---|---|---|---|

| 25T2-NBOMe | Whole Blood Extract | 4°C | 7 days | 37.8 | researchgate.net |

| 25I-NBOMe | Whole Blood Extract | 4°C | 7 days | 50.8 | researchgate.net |

| 25B-NBOMe | Whole Blood Extract | 4°C | 7 days | 35.2 | researchgate.net |

| 25C-NBOMe | Whole Blood Extract | 4°C | 7 days | 7.6 | researchgate.net |

Emerging and Rapid Analytical Techniques

The need for rapid and sensitive detection of potent new psychoactive substances (NPS) like 25T2-NBOMe has driven the development of novel analytical techniques. These methods aim to provide quick screening results, often with minimal sample preparation, which is crucial in forensic and clinical settings.

Paper Spray Ionization-Mass Spectrometry (PSI-MS) is an ambient ionization technique that has been applied to the analysis of NBOMe derivatives. acs.orgnih.gov This method allows for the direct analysis of samples from various surfaces, including blotter papers, with very little to no sample preparation. It offers a rapid and sensitive alternative to traditional chromatographic methods for screening purposes. acs.org

Fourier Transform Infrared (FTIR) Spectroscopy , particularly Attenuated Total Reflectance (ATR-FTIR), has been successfully used for the rapid, non-destructive screening of NBOMe compounds on blotter papers. europeanreview.orgnih.gov This technique can quickly identify the presence of NBOMEs directly from the paper, distinguishing them from other substances like LSD. nih.govsepscience.com The analysis is performed by pressing the blotter paper against the ATR crystal, providing a spectrum of the contained substance in seconds. sepscience.com While this method is excellent for preliminary screening, confirmation with a more selective technique like mass spectrometry is typically required, as the paper matrix can interfere with the discriminating power of IR spectrometry. europeanreview.org FTIR chemical imaging further enhances this capability by providing spatial distribution of the chemical compounds on the blotter paper surface. sepscience.com

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) is another rapid screening method that has been effectively used for the analysis of NBOMe derivatives on blotter papers. nih.gov A key advantage of DART-MS is that it requires no solvents, extractions, or complex sample preparation. The analysis involves placing the sample directly in the DART ion source, where it is ionized by a heated stream of inert gas, and the resulting ions are analyzed by the mass spectrometer. This allows for the rapid identification of the major NBOMe derivative present, as well as trace impurities, within minutes. nih.gov

Table 2: Overview of Emerging and Rapid Analytical Techniques for NBOMe Detection

| Technique | Principle | Application for NBOMes | Advantages | Limitations | Source |

|---|---|---|---|---|---|

| Paper Spray Ionization-Mass Spectrometry (PSI-MS) | Ambient ionization method where a solvent is applied to a sample on a paper substrate, and a high voltage generates charged droplets for MS analysis. | Rapid screening of NBOMe derivatives from various sample types. | Fast analysis, minimal sample preparation, high sensitivity. | Primarily for screening; may require chromatographic separation for isomeric differentiation. | acs.orgnih.gov |

| FTIR Chemical Imaging / ATR-FTIR | Vibrational spectroscopy that identifies chemical bonds in a molecule. ATR allows for analysis of solid and liquid samples directly. Chemical imaging maps the distribution of components. | Rapid, non-destructive screening of NBOMes on blotter papers. | Very fast, non-destructive, no sample preparation needed for blotters. | Screening test only; sample matrix can interfere. Confirmation with MS is necessary. Below detection limits for very low dose substances like LSD. | europeanreview.orgnih.govsepscience.com |

| Direct Analysis in Real Time-Mass Spectrometry (DART-MS) | Ambient ionization source that analyzes samples in their native state with minimal preparation. | Rapid identification of NBOMe derivatives directly from blotter papers. | No sample preparation, rapid results, can detect impurities. | Qualitative or semi-quantitative; may have limitations with complex matrices without prior separation. | nih.gov |

Pharmacological Research: Molecular and Receptor Interaction Studies of 25t2 Nbome Hydrochloride

In Vitro Receptor Binding Affinity and Selectivity Profiles

Studies have consistently demonstrated that 25T2-NBOMe, like other members of the NBOMe class, exhibits a high affinity for serotonin (B10506) receptors, particularly the 5-HT2 subtypes. The addition of the N-(2-methoxy)benzyl group to the parent compound, 2C-T-2, dramatically enhances its binding characteristics.

Interaction with Serotonin 5-HT2A Receptors

25T2-NBOMe is a highly potent and selective agonist of the serotonin 5-HT2A receptor. wikipedia.org This interaction is considered the primary mechanism for the pharmacological effects of NBOMe compounds. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net The N-benzyl substitution in the phenethylamine (B48288) structure is reported to significantly increase the binding affinity for the 5-HT2A receptor. labscoop.comnih.govglpbio.com In fact, N-benzylphenethylamines, including 25T2-NBOMe, show subnanomolar affinity for the 5-HT2A receptor. nih.gov Research indicates that the N-2-methoxybenzyl substitution on 2C drugs, resulting in compounds like 25T2-NBOMe, increases the binding affinity at serotonergic 5-HT2A receptors. nih.gov This increased affinity is a hallmark of the NBOMe series, making them ultrapotent agonists at this receptor site. frontiersin.orgfrontiersin.orgresearchgate.netacs.org

Affinity for Other Serotonin Receptor Subtypes (e.g., 5-HT2C)

While the 5-HT2A receptor is the primary target, 25T2-NBOMe and its analogs also display notable affinity for other serotonin receptor subtypes, particularly the 5-HT2C receptor. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net The N-2-methoxybenzyl substitution not only enhances 5-HT2A affinity but also increases binding to 5-HT2C receptors. nih.gov Generally, NBOMe compounds are highly efficacious agonists of both 5-HT2A and 5-HT2C receptors, with Ki values in the low nanomolar range. frontiersin.orgfrontiersin.orgresearchgate.net However, their affinity and potency at the 5-HT2B receptor are markedly lower. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net

Quantitative Receptor Binding Studies (e.g., Ki values)

Quantitative studies provide specific data on the binding affinity of 25T2-NBOMe. In one study, the Ki value of 25T2-NBOMe at the 5-HT2A receptor was determined to be 0.10 ± 0.03 nM. psilosybiini.info This demonstrates a very high affinity for this receptor. For comparison, its affinity for the 5-HT1A receptor was significantly lower, with a Ki of 3667 nM, highlighting its selectivity for the 5-HT2A receptor. psilosybiini.info The binding affinity of NBOMe drugs for adrenergic α1 receptors has also been noted, with Ki values in the range of 0.3-0.9 μM. nih.govacs.org

Interactive Data Table: Receptor Binding Affinities (Ki, nM) of 25T2-NBOMe

| Receptor | Ki (nM) | Reference |

| 5-HT2A | 0.10 ± 0.03 | psilosybiini.info |

| 5-HT1A | 3667 | psilosybiini.info |

Agonist Activity and Efficacy at Target Receptors (In Vitro Cell-Based Assays)

Beyond simple binding, functional assays have been crucial in understanding the agonist properties of 25T2-NBOMe at its target receptors.

Receptor Activation and Signal Transduction Pathways (e.g., EC50 values)

In vitro cell-based assays have confirmed that 25T2-NBOMe is a potent agonist at the 5-HT2A receptor. acs.orgpsilosybiini.info One study reported an EC50 value of 0.04 ± 0.04 nM for 5-HT2A receptor activation, indicating very high potency. psilosybiini.info NBOMe compounds, in general, are very potent 5-HT2A receptor agonists with EC50 values ranging from 0.04 to 0.5 μM. nih.govacs.org The activation of the 5-HT2A receptor by these compounds initiates intracellular signaling cascades, primarily through the Gq/11 protein, leading to the activation of phospholipase C. nih.gov

Interactive Data Table: Functional Potency (EC50, nM) of 25T2-NBOMe

| Receptor | EC50 (nM) | Reference |

| 5-HT2A | 0.04 ± 0.04 | psilosybiini.info |

Structure-Activity Relationship (SAR) Studies of N-Benzylphenethylamines

The study of 25T2-NBOMe is part of a broader investigation into the structure-activity relationships (SAR) of N-benzylphenethylamines. glpbio.comszabo-scandic.commedchemexpress.comcaymanchem.com A key finding from SAR studies is that the addition of an N-benzyl group to phenethylamine hallucinogens leads to a significant increase in 5-HT2A binding affinity and potency. nih.gov

Specifically, the N-(2-methoxy)benzyl substituent, as seen in 25T2-NBOMe, is particularly effective in enhancing affinity for the 5-HT2A receptor. nih.govnih.gov This modification results in compounds that are ultrapotent and highly efficacious agonists at both 5-HT2A and 5-HT2C receptors. frontiersin.orgfrontiersin.orgresearchgate.net The nature of the substituent at the 4-position of the phenyl ring of the phenethylamine core also influences activity, but the N-benzyl group is a critical determinant of the high potency observed in the NBOMe series. nih.gov

Influence of N-Benzyl Substitution on Receptor Interaction Profiles

The addition of an N-benzyl group to phenethylamine compounds dramatically enhances their affinity for the 5-HT2A receptor. nih.govnih.gov Specifically, the N-(2-methoxy)benzyl substitution, a hallmark of the NBOMe series, leads to a significant increase in binding affinity and functional activity at this receptor. nih.govresearchgate.net This substitution pattern is a key determinant of the high potency observed in compounds like 25T2-NBOMe. nih.govnih.gov

Studies comparing 2C compounds with their NBOMe counterparts reveal that the N-2-methoxybenzyl substitution consistently increases binding affinity at several receptors, including the serotonergic 5-HT2A and 5-HT2C receptors. nih.gov For instance, the affinity of 25I-NBOMe for the 5-HT2A receptor is markedly higher than its non-benzylated precursor, 2C-I. europeanreview.org While increasing affinity, this substitution can sometimes lead to a decrease in functional efficacy compared to the parent 2C compounds. nih.gov

The N-benzyl substitution also influences selectivity. It has been shown to reduce binding to 5-HT1A receptors, thereby increasing the 5-HT2A/5-HT1A selectivity ratio. nih.gov Small modifications to the N-benzyl group, particularly at the 2'-position, can have profound effects on both affinity and selectivity, highlighting the sensitivity of the receptor's binding pocket to the chemical environment of this substituent. nih.govsci-hub.se

Role of Ring Substituents (e.g., ethylthio, methoxy (B1213986) groups) on Receptor Affinity and Selectivity

The substituents on the phenethylamine ring of 25T2-NBOMe, namely the two methoxy groups at positions 2 and 5 and the ethylthio group at position 4, are crucial for its receptor interaction profile. The 2,5-dimethoxy substitution pattern is a common feature among potent 5-HT2A receptor agonists. nih.gov

The nature of the substituent at the 4-position of the phenethylamine ring significantly modulates receptor affinity and selectivity. In the case of 25T2-NBOMe, this position is occupied by an ethylthio group. Research on a series of NBOMe compounds has demonstrated that variations in the 4-substituent lead to a range of affinities and functional activities. nih.gov For example, replacing a smaller substituent with a bulkier one can alter the interaction with the receptor.

The interplay between the N-benzyl group and the phenethylamine ring substituents is complex. The presence of the N-benzyl moiety can make the molecule more tolerant to variations in the 4-position substituent compared to their 2C counterparts. nih.gov

Comparative SAR within the NBOMe Class

Structure-activity relationship (SAR) studies within the NBOMe class have provided valuable insights into the requirements for high affinity and selectivity at the 5-HT2A receptor. Generally, compounds in this class exhibit high affinity for the 5-HT2A receptor, often in the subnanomolar range. nih.gov

A study comparing various NBOMe compounds showed that while all had high affinity for the 5-HT2A receptor, their functional activity varied more widely. acs.org For example, one compound with a cyano-group substitution showed a 100-fold selectivity for the 5-HT2A receptor in binding assays. nih.gov The nature of the substituent on the N-benzyl ring also plays a critical role. For instance, a 2,3-methylenedioxy substitution on the N-benzyl part generally increases 5-HT2A-selective binding. nih.gov

The following table summarizes the binding affinities (Ki) of 25T2-NBOMe and related compounds at various receptors, illustrating the comparative SAR within the NBOMe class.

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | α1A Ki (nM) |

| 25T2-NBOMe | 0.53 | 1.8 | 340 |

| 2C-T-2 | 31 | 100 | >10,000 |

| 25I-NBOMe | 0.044 | 1.3 | 430 |

| 2C-I | 14 | 53 | >10,000 |

Data sourced from Rickli et al. (2015) nih.gov

Computational Chemistry and Molecular Modeling of Ligand-Receptor Interactions

Docking Studies and Molecular Dynamics Simulations

Computational methods such as docking studies and molecular dynamics (MD) simulations have been employed to understand the binding of NBOMe compounds to the 5-HT2A receptor at a molecular level. Docking studies predict the preferred orientation of the ligand within the receptor's binding pocket, identifying key interactions that contribute to high-affinity binding.

These studies have suggested that the N-benzyl group of NBOMe compounds may interact with specific residues in the receptor, such as phenylalanine residues. acs.orgoup.com MD simulations provide a dynamic view of the ligand-receptor complex, helping to understand the conformational changes that occur upon ligand binding and receptor activation. For instance, simulations have been used to model the activation of the 5-HT2A receptor by agonists.

Pharmacophore Mapping and Ligand Design Principles

Pharmacophore mapping identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. For the NBOMe class, key pharmacophoric features include an aromatic ring, a hydrophobic center, a hydrogen bond acceptor, and a positive ionizable group.

The insights gained from SAR and computational studies have led to the formulation of ligand design principles for developing novel 5-HT2A receptor agonists with desired affinity and selectivity profiles. These principles guide medicinal chemists in modifying the structure of existing compounds to optimize their pharmacological properties. The understanding of the crucial role of the N-benzyl moiety and the specific substitution patterns on both the phenethylamine and benzyl (B1604629) rings is a direct result of this line of research. nih.gov

Compound Names Mentioned

| Compound Name |

| 25B-NBOMe |

| 25C-NBOMe |

| 25CN-NBOH |

| 25CN-NBOMe |

| 25D-NBOMe |

| 25E-NBOMe |

| 25G-NBOMe |

| 25H-NBOMe |

| 25I-NBF |

| 25I-NBMD |

| 25I-NBOMe |

| 25N-NBOMe |

| 25P-NBOMe |

| 25T2-NBOMe |

| 25T4-NBOMe |

| 25T7-NBOMe |

| 25TFM-NBOMe |

| 2C-B |

| 2C-C |

| 2C-D |

| 2C-E |

| 2C-H |

| 2C-I |

| 2C-N |

| 2C-P |

| 2C-T-2 |

| 2C-T-4 |

| 2C-T-7 |

| 2CT-NBOMe |

| Cimbi-36 |

| Clozapine |

| DOI-NBOMe |

| LSD (Lysergic acid diethylamide) |

| Mescaline |

| Methylphenidate |

| Psilocybin |

| Reboxetine |

| Risperidone |

| Citalopram |

| Naloxone |

Metabolic Fate and Biotransformation Pathways of 25t2 Nbome Hydrochloride in Vitro Studies

In Vitro Metabolic Studies Using Human Liver Microsomes (HLMs)

In vitro studies with HLMs are a standard model for predicting the in vivo metabolism of drugs and other xenobiotics. doi.org For NBOMe compounds, these studies have demonstrated extensive metabolism. nih.govfrontiersin.org

The in vitro metabolism of NBOMe compounds is typically investigated by incubating the parent compound with pooled human liver microsomes (pHLMs). doi.orgnih.gov These incubations are conducted in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system at 37°C. nih.gov The NADPH system is essential as it provides the necessary cofactors for the activity of cytochrome P450 (CYP) enzymes, which are the primary enzyme system responsible for Phase I metabolism in the liver. doi.org Studies on various NBOMe compounds have identified several CYP isoenzymes involved in their metabolism, including CYP3A4, CYP2C9, CYP2C19, CYP1A2, and CYP2B6. nih.govmdpi.com

The identification of metabolites of 25T2-NBOMe and related compounds relies heavily on advanced mass spectrometry techniques. Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) and ultra-high-performance liquid chromatography-quadrupole-exactive orbitrap mass spectrometry (UHPLC-Q-Exactive Orbitrap MS) are powerful tools for this purpose. doi.orgnih.govacs.org These instruments allow for the separation of complex mixtures of metabolites and provide high-resolution, accurate mass measurements of both the parent drug and its biotransformation products. nih.govacs.org The fragmentation patterns (MS/MS spectra) obtained from these analyses are used to elucidate the chemical structures of the metabolites. nih.govacs.org For instance, the fragmentation of NBOMe derivatives often yields characteristic product ions that help in identifying the sites of metabolic modification. acs.org

Incubation Conditions and Enzyme Systems

Characterization of Phase I Biotransformations

Phase I metabolism of 25T2-NBOMe, like other NBOMe compounds, involves a series of chemical modifications that increase the polarity of the molecule, preparing it for subsequent Phase II conjugation or excretion. nih.govfrontiersin.org The primary Phase I biotransformations observed for NBOMe compounds in HLM studies are O-demethylation, hydroxylation, and N-dealkylation. doi.orgnih.govnih.govnih.gov

O-demethylation is a dominant metabolic pathway for NBOMe compounds. nih.govfrontiersin.org This reaction involves the removal of a methyl group from one of the methoxy (B1213986) groups on the phenethylamine (B48288) or N-benzyl ring. For 25T2-NBOMe, this can occur at the 2- or 5-position of the dimethoxyphenyl ring, or at the 2-position of the methoxybenzyl moiety. nih.govgla.ac.uk Studies on analogous compounds have shown that O-demethylation at the 5-position of the phenethylamine ring is a major metabolic step. mdpi.com Di-O-demethylation, where two methyl groups are removed, has also been observed for some NBOMe analogues. nih.gov

Hydroxylation, the addition of a hydroxyl (-OH) group, is another significant Phase I biotransformation for NBOMe compounds. doi.orgnih.govnih.gov This can occur at various positions on the aromatic rings or the ethylamine (B1201723) side chain. nih.govnih.gov In studies of similar NBOMe compounds, hydroxylation has been observed on both the phenethylamine and the N-benzyl portions of the molecule. nih.govnih.gov The formation of hydroxylated metabolites increases the water solubility of the compound. nih.gov Dihydroxylation has also been reported for some NBOMe derivatives. doi.org

N-dealkylation is a key metabolic pathway that involves the cleavage of the N-benzyl group. doi.orgnih.govnih.gov For 25T2-NBOMe, this results in the formation of the corresponding 2C-T2 (2-(4-ethylthio-2,5-dimethoxyphenyl)ethanamine) compound. nih.gov This biotransformation effectively removes the N-(2-methoxybenzyl) substituent. nih.gov N-demethoxybenzylation, a more specific form of N-dealkylation where the entire 2-methoxybenzyl group is cleaved, is also a recognized metabolic route for NBOMe compounds. doi.orgmdpi.com

The following table summarizes the primary Phase I biotransformations identified for NBOMe compounds in in vitro studies with human liver microsomes, which are expected to be the principal metabolic pathways for 25T2-NBOMe.

| Biotransformation Pathway | Description | Resulting Metabolite Type |

| O-Demethylation | Removal of a methyl group from a methoxy substituent. | O-desmethyl-NBOMe |

| Hydroxylation | Addition of a hydroxyl group to the molecule. | Hydroxy-NBOMe |

| N-Dealkylation | Cleavage of the N-benzyl group. | 2C-series analogue (e.g., 2C-T2) |

| N-Demethoxybenzylation | Cleavage of the entire 2-methoxybenzyl group. | 2C-series analogue (e.g., 2C-T2) |

The table below details the specific metabolites that are likely formed from 25T2-NBOMe based on the metabolism of structurally related NBOMe compounds.

| Parent Compound | Metabolic Reaction | Predicted Metabolite |

| 25T2-NBOMe | O-Demethylation (phenethylamine ring) | O-desmethyl-25T2-NBOMe |

| 25T2-NBOMe | O-Demethylation (N-benzyl ring) | 25T2-NBOH |

| 25T2-NBOMe | Hydroxylation (aromatic ring or side chain) | Hydroxy-25T2-NBOMe |

| 25T2-NBOMe | N-Dealkylation/N-Demethoxybenzylation | 2C-T2 |

| 25T2-NBOMe | Combination of reactions (e.g., O-demethylation and hydroxylation) | O-desmethyl-hydroxy-25T2-NBOMe |

Dehydrogenation and Oxidative Transformations

In vitro studies using human liver microsomes have demonstrated that the NBOMe class of compounds undergoes significant oxidative metabolism. nih.govdoi.orgnih.gov For 25T2-NBOMe, this includes a variety of transformations targeting different parts of its molecular structure.

Dehydrogenation: This process involves the removal of hydrogen atoms, leading to the formation of metabolites with new double bonds or carbonyl groups. While specific dehydrogenated metabolites of 25T2-NBOMe are not extensively detailed in the literature, studies on analogous NBOMe compounds suggest this is a relevant metabolic pathway. doi.orgnih.gov

Oxidative Transformations: The primary oxidative transformations observed for NBOMe compounds, and thus predicted for 25T2-NBOMe, include O-demethylation, hydroxylation, and N-dealkylation. nih.govnih.gov

O-demethylation: This occurs at the methoxy groups on both the phenethylamine and N-benzyl portions of the molecule. The removal of a methyl group creates a hydroxylated metabolite.

Hydroxylation: This involves the addition of a hydroxyl (-OH) group to the aromatic rings or the alkyl side chain. This increases the polarity of the molecule, facilitating further metabolism and excretion.

N-dealkylation: This process can lead to the cleavage of the N-benzyl group, resulting in the formation of the corresponding 2C-T-2 compound.

The following table summarizes the expected oxidative metabolites of 25T2-NBOMe based on in vitro studies of the NBOMe class.

| Transformation Type | Potential Metabolite Structure | Description |

| O-Demethylation | Metabolites with one or more methoxy groups replaced by hydroxyl groups. | Occurs on the dimethoxyphenyl and methoxybenzyl rings. |

| Hydroxylation | Metabolites with added hydroxyl groups on the aromatic rings or ethylthio side chain. | Increases water solubility for excretion. |

| N-Dealkylation | 2C-T-2 | Cleavage of the N-(2-methoxybenzyl) group. |

| Oxidation of Ethylthio Group | Metabolites with sulfoxide (B87167) or sulfone moieties. | The sulfur atom in the ethylthio group is susceptible to oxidation. |

Characterization of Phase II Biotransformations (e.g., Glucuronidation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate elimination. researchgate.net For the NBOMe series, glucuronidation is a significant Phase II pathway. doi.orgacs.org

In vitro studies with human liver microsomes have shown that the hydroxylated and O-demethylated metabolites of NBOMe compounds can undergo glucuronidation. researchgate.net This process is catalyzed by UDP-glucuronosyltransferases (UGTs). It is anticipated that the hydroxylated metabolites of 25T2-NBOMe would also be substrates for glucuronidation, forming glucuronide conjugates that are more readily excreted.

Elucidation of Major Metabolic Pathways and Chemical Metabolite Structures

The major metabolic pathways for 25T2-NBOMe, as extrapolated from in vitro studies of the broader NBOMe class, involve a sequence of Phase I and Phase II reactions. nih.govdoi.orgnih.gov The initial steps are dominated by oxidative transformations, which create functional groups for subsequent conjugation reactions.

The primary proposed metabolic pathway for 25T2-NBOMe is as follows:

Phase I Metabolism: The parent compound undergoes O-demethylation, hydroxylation, and N-dealkylation, as well as potential oxidation of the ethylthio group. This results in a variety of more polar metabolites.

Phase II Metabolism: The newly formed hydroxyl groups on the metabolites serve as sites for glucuronidation, leading to the formation of glucuronide conjugates.

The table below outlines the general structures of the major types of metabolites expected from 25T2-NBOMe based on these pathways.

| Metabolic Phase | Reaction | Resulting Metabolite Type |

| Phase I | O-Demethylation | Hydroxylated metabolites |

| Phase I | Hydroxylation | Hydroxylated metabolites |

| Phase I | N-Dealkylation | 2C-T-2 |

| Phase I | Oxidation of Ethylthio group | Sulfoxide and sulfone metabolites |

| Phase II | Glucuronidation | Glucuronide conjugates of Phase I metabolites |

Identification of Potential Analytical Biomarkers from Metabolic Studies

The identification of unique metabolites is crucial for developing reliable analytical methods to confirm the intake of a specific substance. In the case of 25T2-NBOMe, its metabolites can serve as biomarkers for detection in biological samples. diva-portal.org

Based on in vitro metabolic studies of NBOMe compounds, the following are potential analytical biomarkers for 25T2-NBOMe exposure: nih.govdoi.orgdiva-portal.org

O-desmethyl metabolites: These are often found in higher concentrations and for a longer duration than the parent compound.

Hydroxylated metabolites: The specific position of hydroxylation could provide a unique signature for 25T2-NBOMe.

Glucuronide conjugates: As these are major excretory products, their detection after enzymatic hydrolysis can significantly extend the window of detection.

2C-T-2: The N-dealkylated metabolite is a key indicator of metabolism of the N-benzyl portion of the molecule.

The following table summarizes potential biomarkers for 25T2-NBOMe.

| Biomarker Type | Rationale for Selection |

| O-desmethyl-25T2-NBOMe | Likely to be a major and persistent metabolite. |

| Hydroxy-25T2-NBOMe | Indicates oxidative metabolism. |

| 25T2-NBOMe-glucuronide | Major Phase II metabolite, extends detection window. |

| 2C-T-2 | Specific product of N-dealkylation. |

Further research focusing specifically on the in vitro and in vivo metabolism of 25T2-NBOMe is necessary to definitively identify and quantify its major metabolites and to validate these potential biomarkers for forensic and clinical applications.

Forensic and Legal Science Perspectives on 25t2 Nbome Hydrochloride

Challenges in Forensic Analysis and Drug Identification

The emergence of Novel Psychoactive Substances (NPS), including the 25T2-NBOMe compound, presents significant challenges to forensic laboratories. A primary difficulty lies in the constant evolution of these substances; clandestine chemists frequently modify molecular structures to circumvent existing laws, leading to a continuous stream of new compounds that may not be present in standard forensic databases. mdpi.comsciex.jp Traditional screening methods, such as gas chromatography-mass spectrometry (GC-MS), often rely on library matching for identification. For a newly emerged compound like 25T2-NBOMe, a reference spectrum may not be available in the instrument's library, making definitive identification difficult. mdpi.commagnascientiapub.com

Another major challenge is the high potency of NBOMe compounds. europeanreview.org These substances are active at very low doses, meaning that the amount present in seized materials or biological samples can be exceedingly small. researchgate.netoup.com Consequently, highly sensitive analytical instrumentation is required for detection and quantification. researchgate.netoup.com Limits of quantification for NBOMe analogues have been reported in the low picogram per milligram (pg/mL) range, necessitating advanced techniques beyond the capabilities of some standard laboratory equipment. researchgate.net

Furthermore, the existence of positional isomers and other structurally similar compounds (isobaric species) complicates identification. sciex.jp Many NBOMe analogues differ only in the position of a substituent on the phenyl ring. These subtle differences may not be easily resolved by lower-resolution mass spectrometers, creating a risk of misidentification. sciex.jp Differentiating 25T2-NBOMe from its analogues, such as 25C-NBOMe or 25I-NBOMe, or from its parent 2C compound (2C-T-2), requires precise analytical methods to ensure accurate legal proceedings. federalregister.gov The complexity of sample matrices, which may contain cutting agents, diluents, or multiple different NPS, further complicates the separation and identification process. magnascientiapub.comeuropeanreview.org

Academic Analysis of Regulatory Classification and Control Mechanisms

The regulation of NPS like 25T2-NBOMe involves complex scheduling processes at both national and international levels. These mechanisms are designed to assess the potential for abuse and public health risk posed by a new substance and to place it under appropriate control. nih.govunodc.org Internationally, the World Health Organization's (WHO) Expert Committee on Drug Dependence (ECDD) conducts critical reviews of NPS. unodc.org Based on a risk assessment, the ECDD can recommend that a substance be placed into one of the schedules of the 1971 United Nations Convention on Psychotropic Substances. This decision is then voted on by the UN Commission on Narcotic Drugs. vu.lt

Nationally, countries have adopted various strategies to keep pace with the emergence of NPS. The traditional approach is to add substances to a list of controlled drugs, which often requires a lengthy legislative or administrative process. vu.lt To address the speed of the NPS market, many jurisdictions have implemented more agile systems. These include:

Temporary or Emergency Scheduling: This allows authorities to quickly control a substance for a limited period while a more thorough evaluation is conducted. The U.S. Drug Enforcement Administration (DEA), for instance, used this power to temporarily place several NBOMe compounds in Schedule I. nih.govcore.ac.ukgoogle.com

Analogue Legislation (Generic Scheduling): This approach controls substances that are structurally similar to already controlled drugs. vu.lt Instead of listing every individual compound, the law defines a core chemical structure and specifies that any compound derived from it is also controlled. The UK, for example, has used generic definitions to control the entire NBOMe class of compounds. service.gov.uk

Psychoactive Effect-Based Legislation: A more recent and innovative approach, used in countries like Ireland and formerly New Zealand, is to ban any substance that has a psychoactive effect, regardless of its specific chemical structure. vu.lt

The criteria for scheduling typically involve an eight-factor analysis in the United States or a similar risk assessment in other jurisdictions. federalregister.gov These assessments consider the substance's potential for abuse, its pharmacological effects, current scientific knowledge, history and pattern of abuse, and the risk to public health. federalregister.govnih.gov

The legal status of 25T2-NBOMe and its analogues varies by jurisdiction, reflecting different legislative approaches to the NPS phenomenon. Many countries have moved to control the entire NBOMe family through generic legislation, while others have scheduled specific compounds. The United States, for example, placed 25B-NBOMe, 25C-NBOMe, and 25I-NBOMe into Schedule I of the Controlled Substances Act. federalregister.govwikipedia.org This scheduling makes other related compounds, such as 25T2-NBOMe, potential "controlled substance analogues" if intended for human consumption. Some individual states have explicitly scheduled a wider range of NBOMe compounds; North Carolina, for instance, lists 25T2-NBOMe as a Schedule I controlled substance. findlaw.com

In the United Kingdom, NBOMe compounds are controlled as Class A drugs under the Misuse of Drugs Act 1971, following a recommendation by the Advisory Council on the Misuse of Drugs (ACMD) that cited the high potency and health risks. service.gov.uk Similarly, Canada controls 2C-phenethylamines and their derivatives, including the NBOMe group, under Schedule III of its Controlled Drugs and Substances Act. The table below provides a comparative overview of the legal status of several NBOMe compounds in different jurisdictions.

Interactive Data Table: Legal Status of Selected NBOMe Compounds

| Compound | United States (Federal) | United Kingdom | Canada | Brazil | Australia |

|---|---|---|---|---|---|

| 25T2-NBOMe | Controlled Substance Analogue | Class A | Schedule III (as a derivative) | Controlled | Varies by state |

| 25I-NBOMe | Schedule I wikipedia.org | Class A service.gov.uk | Schedule III (as a derivative) | Controlled | Controlled in some states (e.g., QLD, NSW) wikipedia.org |

| 25C-NBOMe | Schedule I wikipedia.org | Class A service.gov.uk | Schedule III (as a derivative) | Controlled | Controlled in some states |

| 25B-NBOMe | Schedule I wikipedia.org | Class A service.gov.uk | Schedule III (as a derivative) | Controlled | Controlled in some states wikipedia.org |

| 25D-NBOMe | Controlled Substance Analogue | Class A core.ac.uk | Schedule III (as a derivative) | Controlled | Varies by state |

Scheduling Processes and Criteria for Novel Psychoactive Substances (NPS)

Methodologies for Differentiation from Adulterants and Related Compounds in Seized Materials

Differentiating 25T2-NBOMe from its analogues and common adulterants in seized materials is a critical task for forensic laboratories. Due to the structural similarities among NBOMe compounds, sophisticated analytical techniques are required for unambiguous identification. europeanreview.orgnih.gov

Mass spectrometry (MS) coupled with a chromatographic separation technique is the gold standard for this purpose. sciex.jp Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly well-suited for analyzing non-volatile and thermally labile compounds like the NBOMe series. magnascientiapub.comresearchgate.netresearchgate.net This technique offers high sensitivity and specificity, allowing for the detection of trace amounts of the substance and its differentiation from related compounds based on both retention time and mass fragmentation patterns. europeanreview.orgoup.com A validated LC-MS/MS method has been developed for the simultaneous quantification of six NBOMe analogues, including 25T2-NBOMe, in various matrices. oup.com